n,n'-Bis(2-chlorobenzyl)ethane-1,2-diamine

Analytical Chemistry Pharmaceutical Impurity Profiling Reversed-Phase HPLC

N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine (CAS 108896-78-2) is a symmetrical N,N'-disubstituted ethylenediamine derivative with the molecular formula C16H18Cl2N2 and a molecular weight of 309.23 g/mol. This compound is formally designated as Ticlopidine Hydrochloride EP Impurity J by the European Pharmacopoeia (EP) and bears the FDA Unique Ingredient Identifier UNII-FBE37K4O5V.

Molecular Formula C16H18Cl2N2
Molecular Weight 309.2 g/mol
CAS No. 108896-78-2
Cat. No. B1594931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n'-Bis(2-chlorobenzyl)ethane-1,2-diamine
CAS108896-78-2
Molecular FormulaC16H18Cl2N2
Molecular Weight309.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2Cl)Cl
InChIInChI=1S/C16H18Cl2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,19-20H,9-12H2
InChIKeyULNAUYKDNNUELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine (CAS 108896-78-2): Chemical Identity and Pharmacopeial Impurity Classification


N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine (CAS 108896-78-2) is a symmetrical N,N'-disubstituted ethylenediamine derivative with the molecular formula C16H18Cl2N2 and a molecular weight of 309.23 g/mol [1]. This compound is formally designated as Ticlopidine Hydrochloride EP Impurity J by the European Pharmacopoeia (EP) and bears the FDA Unique Ingredient Identifier UNII-FBE37K4O5V [2]. The molecule features two 2-chlorobenzyl groups attached to the nitrogen atoms of an ethane-1,2-diamine backbone, distinguishing it structurally from the parent drug ticlopidine (a thienopyridine) and from other ticlopidine process-related impurities .

Why Generic Ticlopidine Impurity Standards Cannot Replace N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine for EP Compliance


Impurity reference standards for ticlopidine are not interchangeable; each EP-listed impurity possesses a unique chemical structure, retention time, and response factor that directly impacts method specificity and quantitation accuracy [1]. N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine (Impurity J) is the only impurity bearing the bis(2-chlorobenzyl)ethylenediamine scaffold, which lacks the thienopyridine core present in Impurities A, C, F, and the API itself . Substituting Impurity J with a structurally distinct impurity standard introduces systematic error in HPLC peak identification, compromises system suitability criteria, and invalidates analytical method validation (AMV) per ICH Q2(R1) guidelines [2].

Quantitative Differentiation Evidence for N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine Versus Ticlopidine Impurity Class


Lipophilicity Difference (LogP) Between Impurity J and Ticlopidine API Drives Chromatographic Selectivity

N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine exhibits a calculated LogP of 4.65, which is approximately 1.2 log units higher than that of ticlopidine free base (estimated LogP ~3.4), reflecting the replacement of the polar thienopyridine ring with two lipophilic chlorobenzyl moieties . This elevated lipophilicity translates to a longer retention time under reversed-phase HPLC conditions, providing baseline separation from the API and from earlier-eluting impurities such as Impurity A (LogP ~2.8) [1].

Analytical Chemistry Pharmaceutical Impurity Profiling Reversed-Phase HPLC

Polar Surface Area (PSA) Contrast Between Impurity J and Ticlopidine Predicts Differential Ionization Efficiency in LC-MS

The calculated Polar Surface Area (PSA) of N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine is 24.06 Ų, significantly lower than the PSA of ticlopidine (~40 Ų, due to the thienopyridine nitrogen and sulfur) . This reduced PSA leads to lower ionization efficiency in electrospray ionization (ESI) compared to the API, necessitating compound-specific MS parameter optimization when using Impurity J as a quantitative reference standard [1].

LC-MS Method Development Pharmaceutical Analysis Impurity Quantification

Pharmacopeial Traceability and Regulatory Compliance: Impurity J as an EP-Designated Reference Standard Versus Non-Pharmacopeial Alternatives

Ticlopidine EP Impurity J is explicitly listed in the European Pharmacopoeia monograph for Ticlopidine Hydrochloride and is supplied with full characterization data (NMR, HPLC, MS) compliant with EP and ICH guidelines [1]. In contrast, non-pharmacopeial 'research-grade' analogs of bis(2-chlorobenzyl)ethylenediamine offered by general chemical suppliers typically lack certificate of analysis (CoA) traceable to EP reference standards and do not include impurity-specific relative retention time (RRT) or relative response factor (RRF) data [2]. Procurement of the EP-designated Impurity J thus eliminates the need for costly in-house structural elucidation and method re-validation [3].

Regulatory Compliance Pharmacopeial Reference Standards ANDA Filing

Primary Procurement and Application Scenarios for N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine (Ticlopidine EP Impurity J)


Analytical Method Development and Validation (AMV) for Ticlopidine Hydrochloride Drug Substance

Pharmaceutical analytical R&D laboratories procuring N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine as Ticlopidine EP Impurity J can directly implement it as a system suitability standard and spike-and-recovery analyte during HPLC/LC-MS method validation, leveraging its documented LogP (4.65) and PSA (24.06 Ų) to optimize gradient elution and MS ionization parameters distinct from the API .

Quality Control (QC) Batch Release Testing for Ticlopidine Finished Pharmaceutical Products

QC units in generic pharmaceutical manufacturers use this impurity reference standard for identification and quantification of Impurity J in ticlopidine hydrochloride tablets, ensuring compliance with EP acceptance criteria; the compound's EP-compliant CoA and traceability eliminate the need for independent structural confirmation [1].

Abbreviated New Drug Application (ANDA) Impurity Profiling and Regulatory Submission

During ANDA preparation, regulatory affairs teams rely on EP Impurity J reference standards to generate impurity profile data that meets ICH Q3B thresholds; the explicit pharmacopeial designation and vendor-provided characterization package (NMR, MS, HPLC) satisfy FDA and EMA requirements for impurity identification and qualification [2].

Quote Request

Request a Quote for n,n'-Bis(2-chlorobenzyl)ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.